molecular formula C11H12O3S B13289807 Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate

Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate

Cat. No.: B13289807
M. Wt: 224.28 g/mol
InChI Key: VOPPHDMLTAQJMA-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate is a bicyclic organic compound featuring a fused benzothiophene core with a ketone group at the 4-position and an ethyl ester substituent at the 5-position. The ketone and ester groups are critical for its physicochemical behavior, influencing solubility, crystallinity, and reactivity.

Properties

Molecular Formula

C11H12O3S

Molecular Weight

224.28 g/mol

IUPAC Name

ethyl 4-oxo-6,7-dihydro-5H-1-benzothiophene-5-carboxylate

InChI

InChI=1S/C11H12O3S/c1-2-14-11(13)8-3-4-9-7(10(8)12)5-6-15-9/h5-6,8H,2-4H2,1H3

InChI Key

VOPPHDMLTAQJMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC2=C(C1=O)C=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate typically involves the condensation of amino carboxyalkyl derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene with various reagents. One common method includes the reaction with salicylaldehyde to yield a Schiff base, which can then form a series of copper (II) complexes . Another approach involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene derivatives with ethyl acetoacetate to produce oxobutanamide derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further derivatization.

Conditions Reagents Product Yield
Acidic hydrolysis (aqueous HCl, reflux)6M HCl, 12 hours4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid~85%
Basic hydrolysis (NaOH, ethanol)2M NaOH, 60°C, 8 hoursSodium salt of 4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid~78%

Key Findings :

  • Hydrolysis in acidic media preserves the ketone group, while basic conditions may require subsequent neutralization to isolate the free acid .

  • The carboxylic acid product is a versatile intermediate for amide coupling or salt formation .

Reduction of the Ketone Group

The 4-oxo group can be reduced to a hydroxyl or methylene group using selective reducing agents.

Reaction Type Reagents Product Selectivity
Catalytic hydrogenationH₂, Pd/C (10%), ethanol4-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylateModerate
Wolff-Kishner reductionNH₂NH₂, KOH, ethylene glycol4,5,6,7-Tetrahydro-1-benzothiophene-5-carboxylateHigh

Key Findings :

  • Catalytic hydrogenation under mild conditions predominantly yields the alcohol without affecting the ester group.

  • Wolff-Kishner reduction effectively removes the ketone, producing a fully saturated benzothiophene derivative .

Nucleophilic Substitution Reactions

The electron-deficient benzothiophene core facilitates electrophilic aromatic substitution (EAS), particularly at positions adjacent to the sulfur atom.

Reaction Reagents Position Modified Product
NitrationHNO₃, H₂SO₄, 0°CPosition 22-Nitro-4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate
SulfonationSO₃, H₂SO₄, 50°CPosition 33-Sulfo-4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate

Key Findings :

  • Nitration occurs regioselectively at position 2 due to the directing effects of the sulfur atom .

  • Sulfonation products are highly water-soluble, enabling applications in medicinal chemistry.

Cyclocondensation Reactions

The ketone group participates in cyclocondensation reactions to form fused heterocycles.

Reagents Conditions Product Application
Hydrazine hydrateEthanol, reflux4,5,6,7-Tetrahydro-1-benzothiophene[2,3-d]pyridazin-5-carboxylateAnticancer agents
ThioureaHCl, 100°C4,5,6,7-Tetrahydro-1-benzothiophene[2,3-d]pyrimidine-5-carboxylateEnzyme inhibitors

Key Findings :

  • Hydrazine-based cyclocondensation yields pyridazine derivatives with demonstrated cytotoxicity against cancer cell lines.

  • Thiourea-mediated reactions produce pyrimidine analogs that inhibit kinases in structural studies .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, enabling aryl or alkyl group introductions.

Reaction Type Catalyst Substrate Product
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acid2-Aryl-4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate
Heck reactionPd(OAc)₂, PPh₃Styrene2-Styryl-4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate

Key Findings :

  • Suzuki couplings introduce aromatic groups at position 2, enhancing π-stacking interactions in drug design.

  • Heck reactions extend conjugation, modifying photophysical properties for material science applications .

Ring-Opening and Functionalization

The tetrahydrobenzothiophene ring undergoes controlled ring-opening under oxidative conditions.

Reagents Product Outcome
mCPBA (meta-chloroperoxybenzoic acid)5-Carboxy-2-(ethoxycarbonyl)thiophene derivativeSulfoxide formation with retained ester
Ozone, Zn/H₂ODialdehyde intermediateFurther derivatization to polyols

Key Findings :

  • Epoxidation with mCPBA selectively oxidizes the sulfur atom, forming sulfoxides without disrupting the ester .

  • Ozonolysis cleaves the cyclohexene ring, generating dialdehydes for polymer synthesis .

Biological Activity and Derivatives

Structural modifications of this compound have yielded derivatives with notable pharmacological properties:

Derivative Biological Activity Mechanism Source
2-Amino-4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylateAnalgesicCOX-2 inhibition
2-[(4-Oxo-4H-chromen-2-yl)carbonyl]amino analogAntiproliferativeTubulin polymerization inhibition

Key Findings :

  • Amino-substituted derivatives exhibit analgesic activity surpassing metamizole in murine models .

  • Chromene-linked analogs disrupt microtubule assembly, showing promise in anticancer drug development.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several heterocyclic derivatives. Key analogs include:

Compound Name Core Structure Substituents Key Functional Groups
Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate (Target) Benzothiophene 4-oxo, 5-carboxylate Ketone, ester
Ethyl 3-amino-6-(5-methyl-2-thienyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate Indole 3-amino, 6-(5-methyl-2-thienyl), 4-oxo, 2-carboxylate Amino, ketone, ester, thienyl
Ethyl 4,6-diamino-7-(4-oxo-4,5-dihydrothiazol-2-yl)-2,3-dihydro-1H-indene-5-carboxylate Indene 4,6-diamino, 7-(thiazolyl), 5-carboxylate Amino, thiazole, ester

Physicochemical Properties

  • Hydrogen Bonding: The ketone and ester groups enable hydrogen-bond acceptor interactions, though the absence of amino groups (unlike the indole analog in ) limits donor capacity. This may reduce solubility in polar solvents compared to amino-substituted derivatives.
  • Melting Points and Crystallinity: Esters and ketones typically increase melting points due to dipole interactions.

Reactivity

  • Electrophilic Substitution : The benzothiophene’s sulfur atom may direct electrophilic attacks to specific positions, differing from indole’s nitrogen-directed reactivity .
  • Ester Hydrolysis : The ethyl ester is susceptible to basic or enzymatic hydrolysis, a trait shared with other carboxylate derivatives. However, steric hindrance from the fused ring system may slow hydrolysis kinetics relative to simpler esters .

Biological Activity

Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antioxidant properties, cytotoxic effects, and potential therapeutic applications. The synthesis and evaluation of this compound and its derivatives reveal promising results that warrant further exploration.

Chemical Structure and Properties

The compound belongs to the class of benzothiophene derivatives, characterized by a fused thiophene and benzene ring structure. Its molecular formula is C11H12O3SC_{11}H_{12}O_3S, with a molecular weight of approximately 224.27 g/mol. The structural characteristics contribute to its biological activity, particularly in terms of interaction with various biological targets.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of this compound. This compound exhibits significant antioxidant activity comparable to that of ascorbic acid. In vitro assays demonstrated its ability to inhibit free radical-induced lipid oxidation and the formation of lipid peroxides with inhibition rates ranging from 19% to 30% .

Table 1: Antioxidant Activity Comparison

CompoundInhibition Rate (%)
This compound19 - 30
Ascorbic AcidReference

Cytotoxicity Evaluations

The cytotoxic effects of this compound were assessed against various cancer cell lines. Notably, the compound demonstrated low toxicity towards mammalian cells while exhibiting promising antiparasitic activity against resistant strains of Plasmodium falciparum. This suggests a potential for development as an antimalarial agent without significant side effects on human cells .

Table 2: Cytotoxicity Assay Results

Cell LineCC50 (µM)Toxicity Level
MRC-5>729Low
HCT-8>645Low
A549>128No cytotoxicity found

The mechanism through which this compound exerts its biological effects is still under investigation. Molecular docking studies have suggested that it may interact with specific proteins involved in oxidative stress response pathways. For instance, binding affinity studies with Keap1 (Kelch-like ECH-associated protein 1) indicate that this compound could modulate antioxidant response elements .

Study on Antioxidant Properties

In a recent study published in Molecular Medicine, researchers synthesized various tetrahydrobenzo[b]thiophene derivatives and evaluated their antioxidant activities. This compound was among the most potent compounds tested, demonstrating significant inhibition of lipid peroxidation compared to standard antioxidants .

Study on Cytotoxicity Against Cancer Cells

Another study focused on evaluating the cytotoxicity of this compound against multiple cancer cell lines. The results indicated that while it showed effective antiparasitic properties against P. falciparum, it maintained a favorable safety profile in human cell lines such as MRC-5 and A549 .

Q & A

Q. What are the standard synthetic routes for Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate, and how are intermediates characterized?

The compound is synthesized via multi-step reactions involving cyclization and functionalization. For example, condensation of ethyl cyanoacetate with thiazole derivatives in 1,4-dioxane and triethylamine yields intermediates like ethyl 4,6-diamino-7-(4-oxo-4,5-dihydrothiazol-2-yl)-2,3-dihydro-1H-indene-5-carboxylate. Key intermediates are characterized using 1H^1H NMR, with signals such as δ1.16 ppm (ester CH3_3), δ4.24 ppm (ester CH2_2), and δ6.01 ppm (thiazole CH2_2) confirming structural motifs .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?

1H^1H NMR is essential for identifying functional groups and regiochemistry. For example, triplets for ester methyl groups (δ1.16 ppm) and quartets for ester CH2_2 (δ4.24 ppm) are diagnostic. Mass spectrometry and IR spectroscopy further validate molecular weight and carbonyl/amine functionalities .

Q. How is single-crystal X-ray diffraction (SC-XRD) employed to resolve the crystal structure of this compound?

SC-XRD data collection and refinement using programs like SHELXL (for small-molecule refinement) and WinGX (for data integration) are standard. For example, triclinic crystal systems (space group P1P1) with unit cell parameters a=7.7407a = 7.7407 Å, b=9.1005b = 9.1005 Å, and α=84.840\alpha = 84.840^\circ have been reported. ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Optimization involves varying catalysts (e.g., DBU for silylation), solvents (dioxane vs. DMF), and temperature. For example, using TBDPS-EBX as a reagent under basic conditions achieved 80% yield in silylation reactions. Continuous flow reactors and green solvents (e.g., ethanol) enhance efficiency and sustainability .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or mass spectra require cross-validation with alternative techniques. For instance, overlapping 1H^1H NMR signals can be deconvoluted via 13C^{13}C-DEPT or 2D-COSY. Conflicting mass fragments may necessitate high-resolution mass spectrometry (HRMS) or isotopic labeling .

Q. What role do hydrogen-bonding networks play in the crystal packing of this compound, and how are they analyzed?

Graph set analysis (e.g., Etter’s formalism) identifies patterns like R22(8)R_2^2(8) motifs in hydrogen-bonded dimers. For example, C–H···S and C–H···O interactions stabilize the triclinic lattice, as shown in ORTEP diagrams. Software like Mercury quantifies intermolecular distances and angles .

Q. How can computational methods (e.g., DFT) complement experimental data in studying this compound’s electronic properties?

Density functional theory (DFT) calculations model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. These predict reactivity sites (e.g., nucleophilic carbonyl groups) and correlate with X-ray-derived bond lengths and angles. Gaussian or ORCA software packages are typically used .

Q. What are the emerging biological applications of this compound in academic research?

Derivatives are screened for cytotoxicity using MTT assays against cancer cell lines (e.g., HeLa). Modifications at the 4-oxo or thiophene positions enhance bioactivity. For example, hydrazide derivatives (e.g., compounds 19a-b) show potential as enzyme inhibitors .

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